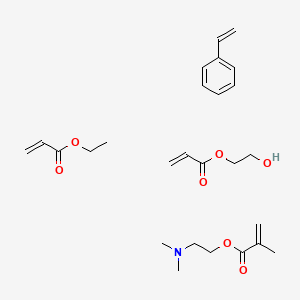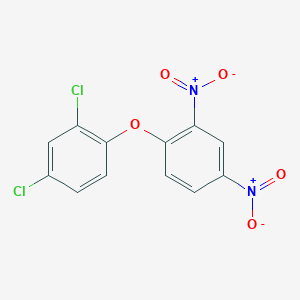
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds known as nitrophenyl ethers. This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, with an ether linkage connecting two benzene rings. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,4-dichloro-1-nitrophenol is then reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron powder or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Iron powder in acidic medium or hydrogen gas with a palladium catalyst.
Electrophilic Aromatic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2,4-dichloro-1-(2,4-diaminophenoxy)benzene.
Electrophilic Aromatic Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes. The nitro groups can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The compound can also participate in nucleophilic substitution reactions, leading to the modification of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-nitrophenoxybenzene
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
52423-45-7 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O5 |
Poids moléculaire |
329.09 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-7-1-3-11(9(14)5-7)21-12-4-2-8(15(17)18)6-10(12)16(19)20/h1-6H |
Clé InChI |
FEQRCTGXGBJKFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



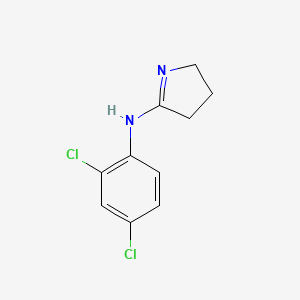
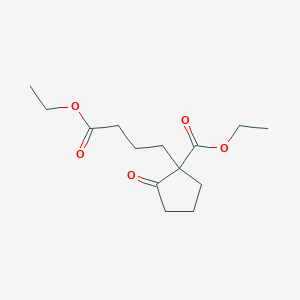
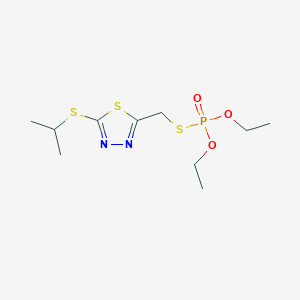

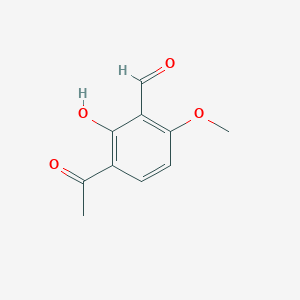

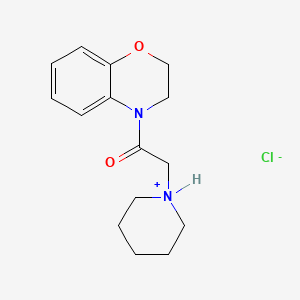
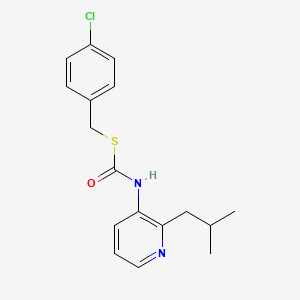
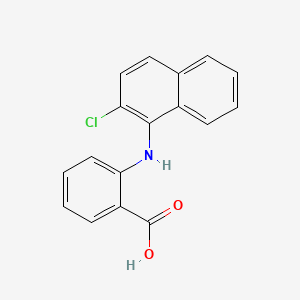

![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
